Furo[3,4-c]pyridin-1(3H)-one
Overview
Description
Furo[3,4-c]pyridin-1(3H)-one: is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Mode of Action
It is known that the compound can undergo acid hydrolysis leading to heterocyclization, forming 4-amino-1h-furo[3,4-c]pyridines . This suggests that the compound may interact with its targets through a process of heterocyclization .
Biochemical Pathways
This suggests that Furo[3,4-c]pyridin-1(3H)-one may also interact with this pathway, potentially affecting cellular processes such as DNA synthesis and repair .
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that this compound may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-c]pyridin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted furopropenoic acids, which are converted to the corresponding azides. These azides are then cyclized by heating in Dowtherm to form furopyridones . Another method involves the use of phosphorus oxychloride to aromatize the intermediate compounds, leading to the formation of chloro derivatives, which can be further modified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization and aromatization reactions.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are typical nucleophiles used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted furopyridines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Furo[3,4-c]pyridin-1(3H)-one is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in enhancing cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis . This makes it a candidate for developing new therapeutic agents for treating viral infections and certain cancers.
Industry: In the industrial sector, this compound derivatives are explored for their use in creating advanced materials, such as photosensitizers for specific imaging and photodynamic therapy .
Comparison with Similar Compounds
Furo[3,2-c]pyridine: Another furan-pyridine fused compound with different substitution patterns and biological activities.
Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring fused to a pyridine ring, used in various medicinal chemistry applications.
Uniqueness: Furo[3,4-c]pyridin-1(3H)-one is unique due to its specific ring fusion and substitution patterns, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pyrimidine biosynthesis and enhance interferon responses sets it apart from other similar compounds .
Properties
IUPAC Name |
3H-furo[3,4-c]pyridin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-1-2-8-3-5(6)4-10-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVGNTLLELAQEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197129 | |
Record name | Furo(3,4-c)pyridin-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-42-8 | |
Record name | Furo(3,4-c)pyridin-1(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004741428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4741-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furo(3,4-c)pyridin-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURO(3,4-C)PYRIDIN-1(3H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58X55J8EYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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